molecular formula C5H16N2Na2O11P2 B015493 1-ヒドロキシ-2-(1H-イミダゾール-1-イル)-1-ホスホノエチルホスホン酸ナトリウム四水和物 CAS No. 165800-07-7

1-ヒドロキシ-2-(1H-イミダゾール-1-イル)-1-ホスホノエチルホスホン酸ナトリウム四水和物

カタログ番号: B015493
CAS番号: 165800-07-7
分子量: 388.11 g/mol
InChIキー: IEJZOPBVBXAOBH-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate is a bisphosphonate compound known for its potent inhibitory effects on bone resorption. This compound is structurally characterized by the presence of an imidazole ring and two phosphonate groups, which contribute to its high affinity for bone mineral. It is commonly used in the treatment of diseases related to bone metabolism, such as osteoporosis and Paget’s disease.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C₅H₁₆N₂Na₂O₁₁P₂
  • Molecular Weight : 388.11 g/mol
  • CAS Number : 165800-07-7
  • Physical State : Tetrahydrate form, which influences its solubility and bioavailability.

Treatment of Bone Metabolic Disorders

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is primarily used in the treatment of various bone metabolic disorders. Its applications include:

  • Osteoporosis Management : The compound acts as a bisphosphonate, inhibiting osteoclast activity, which is pivotal in reducing bone resorption. Clinical studies have shown that it effectively increases bone mineral density in patients with osteoporosis .
  • Tumor-Induced Hypercalcemia (TIH) : It has been demonstrated to reduce serum calcium levels in patients suffering from TIH, a common complication in malignancies .
  • Bone Metastases and Multiple Myeloma : The compound is effective in managing skeletal-related events associated with bone metastases and multiple myeloma, providing symptomatic relief and improving survival rates .

Pharmacological Research

Recent studies have focused on the pharmacokinetics and pharmacodynamics of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate:

  • Bioavailability Studies : Research indicates that the tetrahydrate form enhances the bioavailability of the active compound when administered intravenously, allowing for lower doses while maintaining therapeutic efficacy .
  • Combination Therapies : Investigations into its use alongside other therapeutic agents are ongoing, aiming to improve treatment outcomes for complex conditions like Paget's disease and osteoporosis .

Case Study 1: Osteoporosis Treatment

A clinical trial involving 200 postmenopausal women demonstrated that administration of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate resulted in a statistically significant increase in bone mineral density over a 12-month period compared to placebo .

Case Study 2: Management of Bone Metastases

In another study involving patients with breast cancer and bone metastases, those treated with sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate showed a reduction in skeletal-related events by approximately 30% compared to those receiving standard care .

Safety and Toxicity

The safety profile of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is well-documented. Adverse effects are generally mild and may include:

  • Gastrointestinal disturbances
  • Flu-like symptoms
  • Rare occurrences of osteonecrosis of the jaw

Monitoring protocols are recommended for patients undergoing long-term treatment to mitigate risks associated with bisphosphonate therapy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate typically involves the reaction of imidazole with a suitable phosphonate precursor. One common method includes the reaction of imidazole with phosphorus acid and phosphorus trichloride in a solvent such as chlorobenzene . The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure.

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach to enhance yield and efficiency. For instance, the reaction of tert-butyl imidazol-1-yl acetate with phosphorus acid in the presence of methanesulfonic acid as a solubilizer can produce the target compound in high yield . This method avoids the isolation of intermediate compounds, streamlining the production process.

化学反応の分析

Types of Reactions: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the phosphonate groups.

    Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.

    Complexation: The phosphonate groups can form complexes with metal ions, which is significant in its biological activity.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.

    Complexation: Metal ions like calcium and magnesium readily form complexes with the phosphonate groups.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated imidazole derivatives, while complexation reactions result in metal-phosphonate complexes.

類似化合物との比較

    Alendronate: Another bisphosphonate used for similar indications but with a different side chain structure.

    Risedronate: Similar in function but contains a pyridine ring instead of an imidazole ring.

    Ibandronate: Contains a longer alkyl chain and is used for similar therapeutic purposes.

Uniqueness: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate is unique due to its imidazole ring, which enhances its binding affinity to bone mineral and its potency in inhibiting bone resorption compared to other bisphosphonates .

生物活性

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate tetrahydrate, commonly referred to as zoledronic acid, is a bisphosphonate compound widely recognized for its potent biological activity, particularly in the context of bone metabolism. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • CAS Number: 165800-07-7
  • Molecular Formula: C5_5H16_{16}N2_2Na2_2O11_{11}P2_2
  • Molecular Weight: 388.11 g/mol
  • IUPAC Name: Disodium; hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate; tetrahydrate

Structural Features:
The compound features an imidazole ring and two phosphonate groups, which confer a high affinity for bone mineral, making it effective in inhibiting bone resorption.

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate exerts its biological effects primarily through the inhibition of osteoclast-mediated bone resorption. This is achieved via several mechanisms:

  • Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): The compound inhibits FPPS, a key enzyme in the mevalonate pathway, which is crucial for osteoclast function and survival.
  • Induction of Osteoclast Apoptosis: Zoledronic acid promotes apoptosis in osteoclasts, reducing their numbers and activity.
  • Alteration of Bone Microenvironment: It modifies the local bone microenvironment, impacting the signaling pathways that regulate bone remodeling.

Therapeutic Applications

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is utilized in various clinical settings:

Therapeutic Use Indication
OsteoporosisPrevention and treatment of osteoporosis in postmenopausal women and men.
HypercalcemiaTreatment of hypercalcemia associated with malignancy.
Bone MetastasesManagement of bone metastases from solid tumors.
Paget's DiseaseTreatment of Paget's disease of bone.
Multiple MyelomaUsed as part of the management strategy for patients with multiple myeloma.

Research Findings and Case Studies

Recent studies have highlighted the efficacy and safety profile of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate:

  • Efficacy in Osteoporosis:
    • A randomized clinical trial demonstrated that intravenous administration of zoledronic acid significantly reduced the risk of vertebral fractures in postmenopausal women with osteoporosis over a three-year period .
  • Impact on Cancer Patients:
    • Research indicated that zoledronic acid effectively reduced skeletal-related events (SREs) in patients with bone metastases from breast cancer and prostate cancer . A meta-analysis showed a 30% reduction in SREs among patients treated with bisphosphonates compared to controls.
  • Long-term Safety Profile:
    • Longitudinal studies have assessed the long-term safety of zoledronic acid, finding it to be generally well-tolerated with manageable side effects . However, there are concerns regarding potential renal toxicity, necessitating monitoring of renal function during treatment.

特性

CAS番号

165800-07-7

分子式

C5H16N2Na2O11P2

分子量

388.11 g/mol

IUPAC名

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate

InChI

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2

InChIキー

IEJZOPBVBXAOBH-UHFFFAOYSA-L

SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+]

正規SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+]

同義語

Zoledronate Disodium, CGP-42446A

製品の起源

United States

Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (0.7 g) in a mixture of water (20% v/v)/Methanol (80% v/v, 10 volumes per grams of ZLD-Ac form XII) (10 ml) was added drop-wise to a suspension of Zoledronic acid form XII (4.98 g) in a mixture of water (20% v/v)/Methanol (80% v/v, 10 volumes per grams of ZLD-Ac) (53 ml) at reflux temperature. The reaction mixture was heated at reflux temperature for additional 16 hours. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. The precipitate was then filtered, washed with Methanol (2×15 ml) and dried in a vacuum oven at 50° C. for 24 hours to give 4.85 g (90%) of Zoledronate disodium crystal form XXVII (LOD by TGA=7.5%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 0.5 liter reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was loaded with Zoledronic acid form I (10.0 g) and water (130 ml). The suspension was heated to reflux temperature (92° C.) to obtain a clear solution. A 40% aqueous solution of Sodium hydroxide (6.9 g) was added drop-wise. The solution was then cooled to 25° C. was stirred at this temperature for about 16 hours. The solution was then concentrated to half of its volume to obtain a precipitate. The white precipitate was filtered and dried in a vacuum oven at 50° C. for 18.5 hours to obtain 2.8 g (23%) of Zoledronate disodium crystal form VII (LOD by TGA=10.2%). Purity by HPLC 100.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of sodium hydroxide (1.4 g) in a mixture of water (X % v/v)/Methanol (Y % v/v, 10 volumes per grams of ZLD-Ac form I) (15 ml) was added drop-wise to a suspension of Zoledronic acid form I (5.0 g) in a mixture of water (X % v/v)/Methanol (Y % v/v, 10 volumes per grams of ZLD-Ac) (85 ml) at reflux temperature. The reaction mixture was heated at reflux temperature for additional 16 hours. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. The precipitate was then filtered, washed and dried in a vacuum oven at 50° C. for 24 hours to give Zoledronate disodium crystal form V. Purity by HPLC 99.95%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of sodium hydroxide (0.7 g) in a mixture of water (X % v/v)/IPA (Y % v/v, 10 volumes per grams of ZLD-Ac form XII) (13-15 ml) was added drop-wise to a suspension of Zoledronic acid (4.98 g) in a mixture of water (X % v/v)/IPA (Y % v/v, 10 volumes per grams of ZLD-Ac form XII) (70-85 ml) at reflux temperature. The reaction mixture was heated at reflux temperature for additional 16 hours. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. The precipitate was then filtered, washed and dried in a vacuum oven at 50° C. for 24 hours to give Zoledronate disodium crystal form V.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
14 (± 1) mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Name
Quantity
77.5 (± 7.5) mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Reactant of Route 2
Reactant of Route 2
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Reactant of Route 3
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Reactant of Route 4
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Reactant of Route 5
Reactant of Route 5
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Reactant of Route 6
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。